molecular formula C7H7BrClNO2S B7580693 N-(2-bromo-3-chlorophenyl)methanesulfonamide

N-(2-bromo-3-chlorophenyl)methanesulfonamide

Cat. No. B7580693
M. Wt: 284.56 g/mol
InChI Key: TWIUYMMFARQMGF-UHFFFAOYSA-N
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Description

N-(2-bromo-3-chlorophenyl)methanesulfonamide, also known as BCM7, is a sulfonamide compound that has been found to have various applications in scientific research. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(2-bromo-3-chlorophenyl)methanesulfonamide is not fully understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell wall synthesis. N-(2-bromo-3-chlorophenyl)methanesulfonamide has also been found to inhibit the activity of various enzymes, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
N-(2-bromo-3-chlorophenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been found to have low toxicity and does not cause any significant harm to human health. N-(2-bromo-3-chlorophenyl)methanesulfonamide has also been found to have anti-inflammatory properties and has been used to treat various inflammatory diseases. Additionally, N-(2-bromo-3-chlorophenyl)methanesulfonamide has been found to have immunomodulatory properties and has been used to enhance the immune response.

Advantages and Limitations for Lab Experiments

N-(2-bromo-3-chlorophenyl)methanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective option for scientific research. However, N-(2-bromo-3-chlorophenyl)methanesulfonamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, N-(2-bromo-3-chlorophenyl)methanesulfonamide has limited availability, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for research on N-(2-bromo-3-chlorophenyl)methanesulfonamide. One area of research is the development of new antibiotics based on the structure of N-(2-bromo-3-chlorophenyl)methanesulfonamide. Another area of research is the development of new analytical methods for the detection of various compounds using N-(2-bromo-3-chlorophenyl)methanesulfonamide. Additionally, further studies can be conducted to investigate the mechanism of action of N-(2-bromo-3-chlorophenyl)methanesulfonamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-(2-bromo-3-chlorophenyl)methanesulfonamide is synthesized by reacting 2-bromo-3-chloroaniline with methanesulfonyl chloride in the presence of a base. The reaction results in the formation of N-(2-bromo-3-chlorophenyl)methanesulfonamide, which is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-bromo-3-chlorophenyl)methanesulfonamide has been extensively studied for its scientific research applications. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. N-(2-bromo-3-chlorophenyl)methanesulfonamide has also been used in the synthesis of various organic compounds and has been found to have applications in the field of medicinal chemistry. Additionally, N-(2-bromo-3-chlorophenyl)methanesulfonamide has been used in the development of new analytical methods for the detection of various compounds.

properties

IUPAC Name

N-(2-bromo-3-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIUYMMFARQMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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